An In-Depth Technical Guide to 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride (CAS Number: 1384264-75-8)
An In-Depth Technical Guide to 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride (CAS Number: 1384264-75-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity, metabolic stability, and solubility.[1][2] Within this class of compounds, 3-amino-3-aryl-azetidines represent a key pharmacophore with demonstrated potential across a range of therapeutic targets, including central nervous system disorders and infectious diseases.[3][4][5] This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride, a valuable building block and potential therapeutic agent, with a focus on its synthesis, chemical properties, and applications in drug discovery.
Compound Identification and Physicochemical Properties
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 1384264-75-8 | N/A |
| Chemical Name | 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride | N/A |
| Molecular Formula | C₉H₁₂BrClN₂ | N/A |
| Molecular Weight | 299.57 g/mol | N/A |
| Synonyms | 3-Azetidinamine, 3-(4-bromophenyl)-, hydrochloride (1:2) | N/A |
Synthesis and Manufacturing
The synthesis of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride typically proceeds through a multi-step sequence involving the formation of a protected azetidine intermediate, followed by deprotection. A common and effective strategy utilizes a tert-butoxycarbonyl (Boc) protecting group for the azetidine nitrogen, which can be removed under acidic conditions.[6]
Synthesis of the Boc-Protected Intermediate: tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the Boc-protected intermediate.
Deprotection to Yield 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
The final step in the synthesis is the removal of the Boc protecting group. This is typically achieved under acidic conditions. Treatment of the Boc-protected intermediate with a solution of hydrochloric acid in a suitable solvent, such as ethyl acetate or methanol, will cleave the carbamate and precipitate the desired dihydrochloride salt.[6]
Experimental Protocol: Boc Deprotection (General Procedure)
-
Dissolution: Dissolve tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate in a minimal amount of a suitable organic solvent (e.g., ethyl acetate, methanol, or dichloromethane).
-
Acidification: To the stirred solution, add a solution of hydrochloric acid (e.g., 2M HCl in ethyl acetate or a concentrated aqueous solution) at room temperature. The addition should be done carefully, as the reaction can be exothermic.
-
Reaction: Stir the mixture at room temperature for a period of 1 to 4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Isolation: Upon completion of the reaction, the dihydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration.
-
Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining impurities.
-
Drying: Dry the purified product under vacuum to yield 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride as a solid.
Self-Validating System: The success of the deprotection can be readily confirmed by the change in solubility of the product, as the dihydrochloride salt is generally insoluble in the organic solvents used for the reaction. Further validation is achieved through analytical characterization (NMR, MS).
Analytical Characterization
While specific experimental spectra for 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride are not widely published, predicted data and analysis of structurally similar compounds can provide an expected analytical profile.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the bromophenyl group would appear as two doublets in the aromatic region (approx. 7.0-7.6 ppm). The azetidine ring protons would likely appear as multiplets in the upfield region (approx. 3.5-4.5 ppm). The amine and ammonium protons may appear as broad singlets. |
| ¹³C NMR | Aromatic carbons would be observed in the range of 120-145 ppm, with the carbon attached to the bromine atom being deshielded. The quaternary carbon of the azetidine ring would be a key signal. The other two azetidine carbons would appear in the aliphatic region. |
| Mass Spectrometry (ESI+) | The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 227.0 and 229.0, reflecting the isotopic pattern of bromine. |
Applications in Drug Discovery and Development
The 3-(4-Bromophenyl)azetidin-3-amine scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the primary amine and the aryl halide provides two points for further chemical modification, allowing for the rapid generation of diverse chemical libraries.
Role as a Scaffold in Medicinal Chemistry
The azetidine ring serves to hold the phenyl group and the amino group in a specific and constrained three-dimensional orientation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[7] The 4-bromophenyl group can engage in halogen bonding or serve as a handle for further functionalization via cross-coupling reactions. The primary amine is a key site for derivatization to introduce various functional groups to probe the binding pocket of a target protein.
Logical Relationship of the Scaffold's Features:
Caption: Key structural features and their contribution to drug-like properties.
Potential Therapeutic Targets
Derivatives of 3-amino-3-aryl-azetidines have shown promise as modulators of various biological targets. A significant area of investigation is their activity as monoamine reuptake inhibitors.[8] By modifying the substituents on the amine and the aryl ring, it is possible to tune the selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3] Such compounds have potential applications in the treatment of depression, anxiety, and other neurological disorders.[9]
Furthermore, the azetidine scaffold has been incorporated into molecules targeting a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions.[2][6] The specific bromine substitution on the phenyl ring of the title compound makes it an attractive starting point for developing novel therapeutics in these areas through established synthetic methodologies.
Conclusion
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride is a valuable and versatile chemical entity for researchers and drug development professionals. Its synthesis, while requiring careful control of protecting group chemistry, is achievable through established organic chemistry principles. The unique conformational constraints imposed by the azetidine ring, combined with the potential for diverse functionalization, make this compound and its derivatives promising candidates for the development of novel therapeutics targeting a range of diseases. Further exploration of the chemical space around this scaffold is warranted to fully realize its therapeutic potential.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026-01-05. [Link]
-
Deprotection of different N-Boc-compounds | Download Table. ResearchGate. [Link]
-
BOC Deprotection - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents.
-
A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health. [Link]
-
Journal Pre-proofs Azide-free synthesis of Boc-protected (3R,4S)-3,4-dihydroxypiperidine | Request PDF. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd.. Hebei Boze Chemical Co.,Ltd.. [Link]
-
Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. PubMed. [Link]
-
A facile synthesis of N-Z/Boc-protected 1,3,4-oxadiazole-based peptidomimetics employing peptidyl thiosemicarbazides. CORE. [Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed. [Link]
-
Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction. Green Chemistry (RSC Publishing). [Link]
-
Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. [Link]
-
New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
-
3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. National Institutes of Health. [Link]
-
EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
-
Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
1493264-54-2 | N-(3-bromophenyl)azetidin-3-amine | AA Blocks. AA Blocks. [Link]
-
Supporting Information for. The Royal Society of Chemistry. [Link]
- Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
-
2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. NIST WebBook. [Link]
Sources
- 1. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate | MDPI [mdpi.com]
- 2. Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. PubChemLite - Tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate (C14H19BrN2O2) [pubchemlite.lcsb.uni.lu]
- 8. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
